3-Acetamidobutanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-acetamidobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(3-6(9)10)7-5(2)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONZZHIQIZBCNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623643 |

Source

|

| Record name | 3-Acetamidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136781-39-0 |

Source

|

| Record name | 3-Acetamidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Acetamidobutanoic acid chemical properties and structure

The following technical guide details the chemical properties, synthesis, and applications of 3-Acetamidobutanoic acid (also known as N-acetyl-

Chemical Class:

Executive Summary

This compound is the

Structural Architecture & Stereochemistry

Molecular Definition

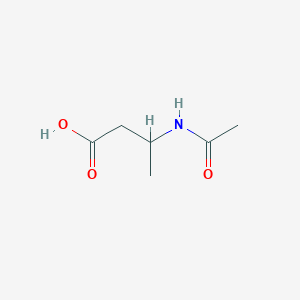

The molecule consists of a butyric acid backbone with an acetamido functional group at the C3 position. The presence of a chiral center at C3 allows for two enantiomers: (R)-3-acetamidobutanoic acid and (S)-3-acetamidobutanoic acid.

-

IUPAC Name: 3-(Acetylamino)butanoic acid

-

Molecular Formula:

[2] -

SMILES: CC(CC(=O)O)NC(=O)C

Stereochemical Significance

In drug development, the (R)-enantiomer is frequently prioritized as a precursor for chiral amino-alcohols. The

Figure 1: Structural transformation from the zwitterionic precursor to the protected N-acetyl derivative, highlighting the physicochemical shift.

Physicochemical Profile

The following data consolidates experimental and predicted values for the compound. Note that melting points for

| Property | Value | Context |

| Molecular Weight | 145.16 g/mol | Monoisotopic |

| Physical State | White Crystalline Solid | Standard Conditions |

| Melting Point | 197.5 – 199 °C | Reported for recrystallized forms [1] |

| Solubility | High: Water, DMSO, MethanolModerate: EthanolLow: Hexane, Ether | Polar functional groups dominate |

| pKa (Carboxyl) | ~4.8 | Typical for aliphatic carboxylic acids |

| pKa (Amide) | Neutral | Amide nitrogen is non-basic |

| LogP | -0.48 to -0.6 (Predicted) | Hydrophilic nature |

Synthetic Pathways[4]

The synthesis of this compound is most reliably achieved via the Schotten-Baumann reaction or anhydride-mediated acetylation of the parent amino acid. While the Rodionov reaction can synthesize the amino acid backbone from aldehydes, the acetylation step is distinct.

Protocol: Anhydride-Mediated Acetylation

This protocol ensures high yield and purity by utilizing acetic anhydride in an aqueous alkaline medium to scavenge the generated acid.

Reagents:

-

3-Aminobutanoic acid (1.0 eq)

-

Acetic Anhydride (1.2 – 1.5 eq)

-

Sodium Hydroxide (2.5 eq)

-

Solvent: Water/Dioxane (1:1) or Water[3]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 3-aminobutanoic acid in 20 mL of 2M NaOH. Cool the solution to 0–5°C in an ice bath.

-

Addition: Add acetic anhydride (12 mmol) dropwise over 30 minutes. Critical: Maintain pH > 10 by adding supplemental NaOH if necessary to prevent hydrolysis of the anhydride before reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Acidification: Cool the reaction mixture again and carefully acidify to pH 2.0 using 6M HCl. The product may precipitate or require extraction.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL). -

Purification: Dry the combined organic layers over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to obtain white crystals.

Figure 2: Step-by-step synthetic workflow for the acetylation of 3-aminobutanoic acid.

Analytical Characterization

To validate the identity of synthesized this compound, Nuclear Magnetic Resonance (NMR) is the gold standard.

Expected -NMR Signals (DMSO- )

- 12.1 ppm (s, 1H): Carboxylic acid proton (-COOH ).

- 7.8 ppm (d, 1H): Amide proton (-NH -). Doublet arises from coupling to the chiral methine.

- 4.1 – 4.2 ppm (m, 1H): Chiral methine proton at C3 (-CH -NH-).

-

2.3 – 2.4 ppm (d, 2H): Methylene protons at C2 (-CH

-

1.78 ppm (s, 3H): Acetyl methyl group (-COCH

-

1.05 ppm (d, 3H): Terminal methyl group at C4 (-CH

Infrared (IR) Spectroscopy

-

3300 cm

: N-H stretch (Amide). -

2500–3000 cm

: Broad O-H stretch (Carboxylic acid). -

1700–1720 cm

: C=O stretch (Carboxylic acid). -

1650 cm

: C=O stretch (Amide I band).

Pharmaceutical & Industrial Utility

Chiral Precursor for Antiretrovirals

The (R)-isomer of this compound is a protected precursor to (R)-3-aminobutanol. This amino alcohol is a key building block in the synthesis of Dolutegravir , an HIV integrase inhibitor. The acetyl group serves as a protecting group during early-stage coupling reactions or resolution processes [2].

Peptidomimetics

Incorporating

Plant Defense Signaling

While the free amino acid (BABA) is a well-known priming agent for plant immunity against pathogens, the

References

-

Yang, Y., et al. (2012).[4] "A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System." Synthetic Communications, 42(17). (Reports MP of this compound as 197.5–199°C).

-

Medicines for All Institute. (2019). "Process Development Report: Synthesis of (R)-3-aminobutan-1-ol." VCU. (Contextualizes the precursor role in Dolutegravir synthesis).

-

The metabolomics of beta-aminobutyric acid (BABA) priming. Plant Physiology. (Discusses BABA and its acetylated metabolites).

-

PubChem Compound Summary. "this compound." National Center for Biotechnology Information. (General chemical identifiers).

Sources

Structural Optimization of GABA Isomers: The Pharmacological Profile of 3-Acetamidobutanoic Acid

Executive Summary: The -Amino Frontier

While

This guide analyzes this compound not merely as a receptor ligand, but as a pharmacokinetic vehicle and metabolic modulator . Unlike zwitterionic GABA, which has poor Blood-Brain Barrier (BBB) permeability, the N-acetylated

Chemical Architecture & Physicochemical Profile[1]

Structural Differentiation

To understand the utility of this compound, one must distinguish it from established GABA analogues.

| Compound | IUPAC Name | Backbone | Amine Status | Primary Mechanism |

| GABA | 4-aminobutanoic acid | Free ( | GABA-A/B Agonist (Poor BBB penetration) | |

| Pregabalin | (3S)-3-(aminomethyl)-5-methylhexanoic acid | Free ( | ||

| BABA | 3-aminobutanoic acid | Free ( | Plant defense primer; weak GABA mimetic | |

| This compound | This compound | Blocked (Amide) | MCT Substrate / BABA Prodrug |

Stereochemistry & Lipophilicity

The acetylation of the amine group neutralizes the positive charge found in zwitterionic amino acids at physiological pH.

-

LogP Shift: The N-acetylation shifts the LogP from highly negative (hydrophilic) to a more lipophilic range, facilitating passive diffusion or carrier-mediated transport via MCT1 (SLC16A1), which transports monocarboxylates like lactate and ketone bodies.

-

Chirality: The C3 position is chiral.[1] The (R)-enantiomer is a key intermediate in the synthesis of HIV integrase inhibitors (e.g., Dolutegravir), while the (S)-enantiomer is often investigated for biological mimicry of L-amino acids.

Synthesis Protocol: Chemoenzymatic Route

Directive: High-purity synthesis is required for biological evaluation. We utilize a "Green" chemoenzymatic approach to establish stereochemistry, followed by chemical acetylation.

Reaction Scheme (Graphviz)

Figure 1: Chemoenzymatic synthesis pathway ensuring high enantiomeric excess (ee) prior to N-acetylation.

Step-by-Step Methodology

Phase 1: Biosynthesis of (R)-3-Aminobutyric Acid

-

Substrate Preparation: Dissolve Crotonic acid (20 g/L) in ammonium buffer (pH 8.5).

-

Enzymatic Conversion: Add recombinant E. coli expressing aspartase (or commercially available CAL-B for kinetic resolution if starting from racemate).

-

Incubation: Incubate at 37°C, 200 rpm for 24–48 hours.

-

Purification: Heat shock (80°C, 10 min) to denature protein. Centrifuge. Isolate amino acid via ion-exchange chromatography (Dowex 50W).

Phase 2: N-Acetylation (Schotten-Baumann)

-

Dissolution: Dissolve 10 mmol of pure (R)-3-aminobutyric acid in 10 mL of 2M NaOH. Cool to 0°C.

-

Acylation: Dropwise add Acetic Anhydride (12 mmol) over 30 minutes, maintaining pH > 10 with additional NaOH.

-

Acidification: Once the reaction is complete (TLC monitoring), carefully acidify to pH 2.0 using 6M HCl.

-

Extraction: Extract exhaustively with Ethyl Acetate (3 x 20 mL).

-

Isolation: Dry organic layer over MgSO4, filter, and concentrate in vacuo. Recrystallize from Ethanol/Ether to yield this compound.

Pharmacological Mechanism: The "Trojan Horse" Hypothesis

This compound is unlikely to bind GABA-A receptors with high affinity directly because the free amine—essential for the "GABA pharmacophore" interaction with the orthosteric site—is capped. Its utility lies in metabolic delivery .

Transport & Metabolism Pathway

The compound acts as a prodrug for 3-aminobutyric acid (BABA), utilizing the brain's monocarboxylate transport system.

Figure 2: Pharmacokinetic pathway. The N-acetyl group facilitates MCT1-mediated BBB crossing, followed by intracellular hydrolysis to release the active beta-amino acid.

Target Interactions

-

GABA-Transaminase (GABA-T): The released 3-aminobutyric acid acts as a weak inhibitor or competitive substrate for GABA-T, potentially elevating endogenous GABA levels.

-

Glycine Receptors: 3-aminobutyric acid is a known partial agonist at glycine receptors, contributing to inhibitory tone.

-

Metabolic Stability: The N-acetyl form is resistant to oxidative deamination until hydrolyzed, extending the plasma half-life compared to the free amino acid.

Experimental Validation Protocols

Protocol: In Vitro Metabolic Stability (Prodrug Validation)

Objective: Determine the rate of conversion from this compound to 3-aminobutyric acid in plasma vs. brain homogenate.

Materials:

-

Rat Plasma (heparinized).

-

Rat Brain Homogenate (20% w/v in PBS).

-

HPLC-MS/MS.

Procedure:

-

Spiking: Spike this compound (10

M) into pre-warmed (37°C) plasma and brain homogenate. -

Sampling: Aliquot 50

L samples at t = 0, 15, 30, 60, 120 min. -

Quenching: Immediately add 150

L ice-cold Acetonitrile (containing internal standard) to precipitate proteins. -

Analysis: Centrifuge (10,000g, 5 min). Analyze supernatant via LC-MS/MS monitoring the transition of Precursor (145 m/z) -> Product (Active Amine).

-

Interpretation: A rapid disappearance in brain homogenate vs. stability in plasma indicates successful CNS-targeted prodrug activation (via Aminoacylase I, which is highly expressed in the brain).

Protocol: GABA-AT Inhibition Assay

Objective: Assess if the hydrolyzed metabolite functions as a GABA-T inhibitor.

-

Enzyme Source: Purified GABA-Transaminase (Sigma).

-

Substrate: GABA (2 mM) +

-Ketoglutarate (2 mM). -

Test Compound: 3-aminobutyric acid (hydrolyzed product) at varying concentrations (0.1 - 10 mM).

-

Detection: Monitor the formation of succinic semialdehyde (coupled to NAD+ reduction) spectrophotometrically at 340 nm.

-

Control: Vigabatrin (Positive control).

References

-

Synthesis of Chiral Intermediates: Title: Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. Source: Green Chemistry (RSC), 2014. URL:[Link]

-

Pharmacology of GABA Analogues: Title: 3-substituted GABA analogs with central nervous system activity: a review. Source: Journal of Medicinal Chemistry / PubMed. URL:[Link]

-

Metabolic Pathway (N-Acetyl-GABA context): Title: N-Acetyl-gamma-aminobutyric acid (N-Acetyl-GABA).[2] Source: HMDB (Human Metabolome Database). URL:[Link]

-

Biocatalytic Production (R-isomer): Title: Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. Source: Catalysts (MDPI), 2022. URL:[Link][3][4]

-

GABA Receptor Binding Dynamics: Title: Defining affinity with the GABAA receptor.[5][6][7][8] Source: Journal of Neuroscience. URL:[Link]

Sources

- 1. Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli [mdpi.com]

- 2. N-Acetyl-γ-aminobutyric acid - Wikipedia [en.wikipedia.org]

- 3. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. On high- and low-affinity agonist sites in GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Defining affinity with the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric ligands and their binding sites define γ-aminobutyric acid (GABA) type A receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Mechanisms of Action of 3-Acetamidobutanoic Acid

Abstract

3-Acetamidobutanoic acid, also known as N-acetyl-γ-aminobutyric acid (N-acetyl-GABA), is an N-acetylated derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). As a naturally occurring human metabolite, its physiological roles and pharmacological potential are of significant interest to the scientific community. This technical guide provides a comprehensive exploration of the potential mechanisms of action of this compound, drawing upon its structural relationship to GABA and other neuroactive compounds. We will delve into several plausible pathways, including its role as a GABA prodrug, direct interactions with GABA receptors, potential modulation of GABA transporters, and possible off-target effects such as histone deacetylase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this intriguing molecule.

Introduction: The Significance of this compound

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1][2] Dysregulation of GABAergic signaling is implicated in a wide array of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[3] Despite its therapeutic potential, the clinical utility of GABA is limited by its inability to efficiently cross the blood-brain barrier (BBB).[4] This has led to the exploration of GABA derivatives and prodrugs designed to overcome this limitation.

This compound is the product of monoacetylation of the nitrogen atom of GABA.[5] It is a known human metabolite and has been identified as an intermediate in a minor biosynthetic pathway for GABA from putrescine.[6][7] The addition of the acetyl group alters the physicochemical properties of the parent molecule, potentially influencing its bioavailability, metabolic stability, and interaction with biological targets. This guide will systematically explore the scientifically plausible mechanisms through which this compound may exert its biological effects.

Potential Mechanism 1: A Prodrug for GABA Delivery to the CNS

The most prominent hypothesized mechanism of action for this compound is its function as a prodrug of GABA. N-acetylation is a common strategy in medicinal chemistry to enhance the lipophilicity of a molecule, which can facilitate its passage across the BBB.[]

The Rationale for a Prodrug Approach

The hydrophilic nature of GABA restricts its passage through the tightly regulated BBB. By masking the primary amine with an acetyl group, the overall polarity of the molecule is reduced, which is predicted to enhance its ability to diffuse across the lipid membranes of the BBB. Once in the CNS, the acetyl group could be enzymatically cleaved to release the active GABA molecule.

This concept is supported by studies on other N-acetylated amino acids, such as N-acetylcysteine, which serves as a prodrug for L-cysteine.[5] Furthermore, a trimethyl-acetyl derivative of GABA has been shown to cross the BBB and exhibit anticonvulsant activity, lending credence to the GABA prodrug strategy.[2]

Proposed Metabolic Activation Pathway

The conversion of this compound to GABA would likely be catalyzed by an acylamino acid-releasing enzyme (AARE) or a similar hydrolase.[9] These enzymes are responsible for cleaving N-acetylated amino acids.

Figure 1: Proposed prodrug mechanism of this compound.

Experimental Workflow to Validate the Prodrug Hypothesis

Objective: To determine if this compound is a prodrug for GABA in the CNS.

Protocol 1: In Vitro Enzymatic Conversion Assay

-

Prepare Brain Homogenates: Homogenize brain tissue from rodents in a suitable buffer to create a source of CNS enzymes.

-

Incubation: Incubate this compound with the brain homogenate at 37°C.

-

Time-Course Analysis: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

LC-MS/MS Analysis: Use Liquid Chromatography-Tandem Mass Spectrometry to quantify the concentrations of this compound and GABA in the samples over time.

-

Control: Perform the same experiment with heat-inactivated homogenate to ensure the conversion is enzymatic.

Protocol 2: In Vivo Microdialysis Study

-

Animal Model: Use a suitable animal model, such as rats or mice.

-

Microdialysis Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., striatum, hippocampus).

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally or orally).

-

Dialysate Collection: Collect dialysate samples from the brain at regular intervals.

-

Neurotransmitter Analysis: Analyze the dialysate for concentrations of GABA and this compound using a sensitive analytical method like HPLC with fluorescence detection or LC-MS/MS.

-

Data Interpretation: A time-dependent increase in brain GABA levels following administration of this compound would support the prodrug hypothesis.

Potential Mechanism 2: Direct Interaction with GABA Receptors

It is plausible that this compound could directly interact with GABA receptors, either as an agonist, antagonist, or allosteric modulator. There are two main classes of GABA receptors: GABA-A and GABA-B.

-

GABA-A Receptors: These are ionotropic receptors that form a chloride ion channel.[10] Their activation leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[11]

-

GABA-B Receptors: These are metabotropic G-protein coupled receptors that, upon activation, lead to the opening of potassium channels and the inhibition of calcium channels, also resulting in neuronal inhibition.[12]

While the acetyl group would sterically hinder binding to the GABA site in its native conformation, it is possible that it could still interact with the receptor, perhaps with a different affinity or at a different site.

Experimental Workflow for Receptor Binding and Functional Assays

Objective: To assess the direct interaction of this compound with GABA-A and GABA-B receptors.

Protocol 3: Radioligand Binding Assays

-

Membrane Preparation: Prepare cell membranes from brain tissue or from cell lines expressing specific GABA receptor subtypes.

-

Competitive Binding: Incubate the membranes with a known radiolabeled ligand for the GABA-A receptor (e.g., [3H]muscimol or [3H]GABA) or the GABA-B receptor (e.g., [3H]baclofen) in the presence of increasing concentrations of this compound.[13]

-

Quantification: Measure the displacement of the radioligand by this compound using a scintillation counter.

-

Data Analysis: Calculate the inhibition constant (Ki) to determine the binding affinity of this compound for the receptors.

Protocol 4: Electrophysiological Studies

-

Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293 cells) expressing recombinant GABA-A or GABA-B receptors.

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure ion currents in response to the application of GABA and/or this compound.

-

Agonist/Antagonist Testing: Apply this compound alone to see if it elicits a current (agonist activity). Co-apply with GABA to see if it enhances or reduces the GABA-evoked current (modulatory or antagonist activity).

| Parameter | Description | Expected Outcome for Positive Finding |

| Binding Affinity (Ki) | Concentration of this compound required to displace 50% of the radioligand. | A low Ki value would indicate high binding affinity. |

| EC50/IC50 | Concentration of this compound that produces 50% of the maximal response (agonist) or inhibition (antagonist). | A measurable EC50 or IC50 would confirm functional activity. |

| Current Amplitude | The magnitude of the ion current through the receptor channel. | An increase in current suggests agonistic or positive modulatory effects; a decrease suggests antagonistic effects. |

Table 1: Key Parameters in GABA Receptor Interaction Studies

Potential Mechanism 3: Modulation of GABA Transporters

The synaptic action of GABA is terminated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is mediated by specific GABA transporters (GATs).[14][15] There are four known subtypes: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter (BGT-1).[16]

This compound could potentially interact with GATs in two ways:

-

As a substrate: It might be transported by GATs, which could influence its own clearance from the extracellular space and potentially compete with GABA for transport.

-

As an inhibitor: It could block the reuptake of GABA, thereby prolonging the presence of GABA in the synaptic cleft and enhancing GABAergic neurotransmission.

Figure 2: Potential interaction of this compound with GABA transporters.

Experimental Workflow for Investigating GAT Interaction

Objective: To determine if this compound interacts with GABA transporters.

Protocol 5: In Vitro GABA Uptake Assay

-

Synaptosome Preparation: Prepare synaptosomes from rodent brain tissue, which are resealed nerve terminals that contain functional GATs.

-

Uptake Inhibition Assay: Incubate the synaptosomes with radiolabeled GABA (e.g., [3H]GABA) in the presence of various concentrations of this compound.

-

Measurement of Uptake: After a short incubation period, terminate the uptake and measure the amount of radioactivity accumulated inside the synaptosomes.

-

Data Analysis: Calculate the IC50 value for the inhibition of GABA uptake by this compound. A known GAT inhibitor (e.g., tiagabine) should be used as a positive control.

Potential Mechanism 4: Histone Deacetylase (HDAC) Inhibition

This compound is structurally related to butyrate, a short-chain fatty acid that is a known inhibitor of histone deacetylases (HDACs).[17] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[1] Inhibition of HDACs can result in hyperacetylation of histones, leading to a more relaxed chromatin state and altered gene expression.[18]

Given this structural similarity, it is conceivable that this compound could also exhibit HDAC inhibitory activity. This would represent a mechanism of action that is independent of the GABAergic system and could have broad effects on cellular function.

Experimental Workflow for Assessing HDAC Inhibition

Objective: To determine if this compound inhibits HDAC activity.

Protocol 6: In Vitro HDAC Activity Assay

-

Enzyme Source: Use purified recombinant human HDAC enzymes or nuclear extracts from cultured cells.

-

Fluorogenic Substrate: Employ a fluorogenic HDAC substrate that becomes fluorescent upon deacetylation.

-

Inhibition Assay: Incubate the HDAC enzyme with the substrate in the presence of varying concentrations of this compound.

-

Fluorescence Measurement: Measure the fluorescence intensity to determine the rate of the enzymatic reaction.

-

Data Analysis: Calculate the IC50 value for HDAC inhibition. A known HDAC inhibitor (e.g., trichostatin A or sodium butyrate) should be used as a positive control.

Summary of Potential Mechanisms and Future Directions

The biological activity of this compound is likely multifaceted, with several plausible mechanisms of action that warrant further investigation. The prodrug hypothesis is particularly compelling due to the known limitations of GABA's BBB permeability and the precedent for N-acetylation as a successful prodrug strategy. However, direct interactions with GABAergic machinery and potential off-target effects on HDACs cannot be discounted.

Future research should focus on systematically evaluating these potential mechanisms using the experimental approaches outlined in this guide. A thorough understanding of the pharmacokinetics and pharmacodynamics of this compound, including its ability to cross the BBB and its metabolic fate in the CNS, will be critical in elucidating its true mechanism of action and assessing its therapeutic potential.

References

-

PubChem. 4-Acetamidobutyric acid. National Center for Biotechnology Information. [Link]

-

Olsen RW, DeLorey TM. GABA Synthesis, Uptake and Release. In: Siegel GJ, Agranoff BW, Albers RW, et al., editors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Philadelphia: Lippincott-Raven; 1999. [Link]

-

Hossain MI, et al. GABAA receptors: structure, function, pharmacology, and related disorders. J Adv Vet Anim Res. 2021;8(4):529-541. [Link]

-

Wikipedia. N-Acetyl-γ-aminobutyric acid. [Link]

-

Conti F, et al. Structure, function, and plasticity of GABA transporters. Front Cell Neurosci. 2011;5:9. [Link]

-

Min SK, et al. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. J Cancer Prev. 2015;20(1):1-8. [Link]

-

Vigneron J, et al. Amino Acids in the Development of Prodrugs. Molecules. 2017;22(5):779. [Link]

-

Chabenat C, et al. Physicochemical, pharmacological and pharmacokinetic study of a new GABAergic compound, calcium acetylhomotaurinate. Methods Find Exp Clin Pharmacol. 1988;10(5):311-7. [Link]

-

Shelp BJ, et al. Enzymatic Conversions of Glutamate and γ-Aminobutyric Acid as Indicators of Plant Stress Response. Methods Mol Biol. 2017;1631:147-157. [Link]

-

Parker JG, et al. Mechanisms of Blood-Brain Barrier Protection by Microbiota-Derived Short-Chain Fatty Acids. Cells. 2020;9(11):2473. [Link]

-

ResearchGate. Structure, function, and plasticity of GABA transporters. [Link]

-

ResearchGate. Amino acids as promoieties in prodrug design and development. [Link]

-

Wikipedia. Histone deacetylase inhibitor. [Link]

-

Bianchi M, et al. Pharmacokinetics and in vitro Effects of a 4-Aminobutyric Acid Derivative with Anticonvulsant Action. Neuropsychobiology. 1985;14(4):237-40. [Link]

-

Duke AN, et al. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. ACS Chem Neurosci. 2017;8(9):1884-1891. [Link]

-

Cristofori P, et al. Regulation of Glutamate, GABA and Dopamine Transporter Uptake, Surface Mobility and Expression. Front Cell Neurosci. 2021;15:662321. [Link]

-

Wikipedia. N-Acetyl-γ-aminobutyric acid. [Link]

-

YouTube. Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. [Link]

-

Wu C, et al. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. Crit Rev Food Sci Nutr. 2022;62(21):5973-5991. [Link]

-

Ande A, et al. Histone deacetylase inhibition results in a common metabolic profile associated with HT29 differentiation. J Proteome Res. 2010;9(5):2347-57. [Link]

-

ResearchGate. Region-selective permeability of the blood-brain barrier to α-aminoisobutyric acid during thiamine deficiency and following its reversal. [Link]

-

Benkherouf AY, et al. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. Int J Mol Sci. 2021;22(21):11894. [Link]

-

Okeke E, et al. In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells. Bioorg Med Chem. 2014;22(21):6098-106. [Link]

-

YouTube. GABA Biosynthesis and Catabolism. [Link]

-

ResearchGate. Metabolism as a key to histone deacetylase inhibition. [Link]

-

PubMed Central. Increase in Blood-Brain Barrier (BBB) Permeability Is Regulated by MMP3 via the ERK Signaling Pathway. [Link]

-

YouTube. Histone deacetylase (HDAC) inhibitors. [Link]

-

Olsen RW, DeLorey TM. GABA Receptor Physiology and Pharmacology. In: Siegel GJ, Agranoff BW, Albers RW, et al., editors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Philadelphia: Lippincott-Raven; 1999. [Link]

-

ResearchGate. The mode of action and functional effect of GABA transporters on... [Link]

-

PubMed Central. Unraveling the Potential of γ-Aminobutyric Acid: Insights into Its Biosynthesis and Biotechnological Applications. [Link]

-

PubMed. Mechanisms of Blood-Brain Barrier Protection by Microbiota-Derived Short-Chain Fatty Acids. [Link]

Sources

- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 2. karger.com [karger.com]

- 3. Mechanisms of Blood–Brain Barrier Protection by Microbiota-Derived Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. N-Acetyl-γ-aminobutyric acid - Wikipedia [en.wikipedia.org]

- 9. In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Histone deacetylase inhibition results in a common metabolic profile associated with HT29 differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

Technical Guide: Chiral Properties and Resolution of 3-Acetamidobutanoic Acid

The following technical guide details the chiral properties, synthesis, and resolution of 3-acetamidobutanoic acid, focusing on its role as a precursor to

Executive Summary

This compound (N-acetyl-

The (R)-enantiomer is of particular industrial significance as a key intermediate for Dolutegravir , a second-generation integrase strand transfer inhibitor used in HIV therapy. This guide provides a technical analysis of its stereochemistry, enzymatic kinetic resolution strategies, and analytical characterization.

Molecular Architecture & Stereochemistry

Structural Analysis

The molecule consists of a butyric acid backbone with an acetamido group at the

Enantiomeric Properties

The physical properties of the enantiomers are identical in an achiral environment but diverge in their interaction with polarized light and biological systems.[4]

| Property | (R)-3-Acetamidobutanoic Acid | (S)-3-Acetamidobutanoic Acid |

| Configuration | Rectus (Right) | Sinister (Left) |

| Optical Rotation | Levorotatory (-) (typically) | Dextrorotatory (+) (typically) |

| Biological Relevance | Precursor to Dolutegravir side chain | Less common in pharma; potential use in peptide mimetics |

| Solubility | Soluble in Water, Ethanol, DMSO | Soluble in Water, Ethanol, DMSO |

Note: While the free amino acid (R)-3-aminobutanoic acid has a specific rotation of

Synthesis & Chiral Resolution Strategies

High-purity production of the (R)-isomer is achieved primarily through Biocatalytic Synthesis or Enzymatic Kinetic Resolution .

Biocatalytic Route (Aspartase)

The most efficient industrial route utilizes engineered aspartase (aspartate ammonia-lyase) enzymes to catalyze the asymmetric addition of ammonia to crotonic acid, followed by acetylation. This method bypasses the need for resolution of a racemic mixture.

Enzymatic Kinetic Resolution (Lipase/Acylase)

For racemic starting materials, kinetic resolution is the standard purification protocol. Two primary pathways exist:

-

Lipase-Catalyzed Esterification (Organic Phase):

-

Enzyme: Candida antarctica Lipase B (CAL-B).

-

Substrate: Racemic this compound (or its ethyl ester).

-

Mechanism: The lipase selectively catalyzes the esterification (or transesterification) of the (R)-enantiomer, leaving the (S)-acid unreacted (or vice versa, depending on enzyme specificity).

-

-

Acylase-Catalyzed Hydrolysis (Aqueous Phase):

-

Enzyme: Aminoacylase I (from Aspergillus melleus or Porcine Kidney).

-

Substrate: Racemic N-acetyl-3-aminobutanoic acid.

-

Mechanism: The acylase selectively hydrolyzes the amide bond of the (S)-enantiomer to yield free (S)-3-aminobutanoic acid, leaving (R)-3-acetamidobutanoic acid intact. This is a classic "subtractive" resolution.

-

Experimental Protocol: Kinetic Resolution via Acylase

Objective: Isolation of (R)-3-acetamidobutanoic acid from racemate.

-

Preparation: Dissolve 100 mM racemic N-acetyl-3-aminobutanoic acid in phosphate buffer (pH 7.5). Add

(0.5 mM) as a cofactor. -

Reaction: Add Aminoacylase I (500 units/mmol substrate). Incubate at 37°C with gentle shaking.

-

Monitoring: Track conversion via HPLC (see Section 4). Stop when conversion reaches 50%.

-

Separation:

-

Acidify mixture to pH 2.0.

-

Extract the unreacted (R)-3-acetamidobutanoic acid with ethyl acetate (the free amino acid remains in the aqueous phase).

-

Dry organic layer (

) and concentrate in vacuo.

-

Analytical Characterization

Chiral HPLC Method

Direct separation of the enantiomers requires a polysaccharide-based chiral stationary phase.[5]

-

Column: Chiralpak IA or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (amide bond absorption).

-

Expected Elution: The (R)- and (S)-enantiomers will show baseline separation. The N-acetyl group provides a "handle" for

interactions with the chiral selector, enhancing resolution compared to the free amino acid.

NMR Spectroscopy

-

NMR (DMSO-

Pathway Visualization

The following diagram illustrates the industrial biocatalytic route versus the kinetic resolution pathway.

Caption: Figure 1. Dual pathways for obtaining (R)-3-Acetamidobutanoic Acid: De novo synthesis via Aspartase (Top) and Kinetic Resolution via Acylase (Bottom).

References

-

MDPI. (2019). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation. Retrieved from [Link]

-

WIPO. (2019). WO2019062222 - Method for Enzymatic Preparation of R-3-Aminobutyric Acid. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

Sources

Methodological & Application

Using 3-Acetamidobutanoic acid to induce specific peptide conformations

Application Note: Precision Conformational Engineering using 3-Acetamidobutanoic Acid Scaffolds

-Amino Acid DerivativesPart 1: Core Directive & Executive Summary

The Challenge: Standard

Part 2: Scientific Integrity & Logic

Mechanistic Foundation: The 14-Helix Inducer

This compound (N-acetyl-

-

The

-Effect: 3-aminobutanoic acid carries a methyl group at the -

Conformational Locking: When polymerized or alternated with

-amino acids, these residues restrict backbone flexibility. The specific substitution at the -

The 14-Helix: Named for the 14-membered hydrogen-bonded ring formed between the carbonyl oxygen of residue

and the amide proton of residue-

Approximately 3 residues per turn.

-

A pitch of ~5 Å.

-

High proteolytic stability (the "beta-peptide" effect).

-

Experimental Workflow: From Design to Validation

A. Design Strategy To induce a stable conformation, this compound units are rarely used in isolation as a single residue unless acting as a turn inducer. For helical induction, they are used in:

-

Block Oligomers: Sequences of

-residues (e.g., -

Chimeras: Alternating patterns (e.g.,

B. Chemical Synthesis (SPPS)

-

Reagents: Use Fmoc-

-aminobutyric acid (Fmoc- -

Coupling:

-amino acids have lower reactivity due to the extra methylene group. Standard HBTU/DIEA protocols often result in deletions. -

Optimization: Use stronger activation (HATU/HOAt) and extended coupling times (2x 1 hour).

C. Structural Validation

-

Circular Dichroism (CD): The hallmark of a 14-helix is a minimum at ~215 nm and a maximum at ~198 nm . (Note: This is distinct from the

-helix minima at 208/222 nm). -

NMR Spectroscopy: NOESY experiments must detect the characteristic

and

Part 3: Protocols & Visualization

Protocol 1: Solid-Phase Synthesis of this compound Peptides

Objective: Synthesize a model 14-helical hexamer:

Materials:

-

Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).

-

Monomer: Fmoc-3-aminobutanoic acid (Fmoc-

-hAla-OH). -

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIEA (N,N-Diisopropylethylamine).

-

Capping: Acetic anhydride (for the final N-terminal "Acetamido" generation).

Step-by-Step Procedure:

-

Resin Swelling:

-

Weigh 100 mg resin into a fritted syringe.

-

Swell in DMF (Dimethylformamide) for 30 mins. Drain.

-

-

Fmoc Deprotection:

-

Treat with 20% Piperidine in DMF (2 x 10 mins).

-

Wash with DMF (5x), DCM (3x), DMF (3x).

-

-

Coupling Cycle (Repeat 6 times):

-

Mix: 4 eq. Fmoc-

-hAla-OH + 3.9 eq. HATU dissolved in minimal DMF. -

Activate: Add 8 eq. DIEA. Shake for 30 seconds.

-

Reaction: Add to resin. Shake at room temp for 60 minutes .

-

Double Couple: Drain and repeat the coupling step with fresh reagents to ensure completion (critical for

-peptides). -

Wash: DMF (5x).

-

-

N-Terminal Acetylation (The "Acetamido" Step):

-

After the final Fmoc removal, treat resin with Acetic Anhydride/Pyridine/DMF (1:1:8) for 20 mins.

-

This converts the N-terminal amine into the This compound motif.

-

-

Cleavage:

-

Treat with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

-

Precipitate in cold diethyl ether.

-

Protocol 2: Validation by Circular Dichroism (CD)

Objective: Confirm 14-helix formation.

-

Sample Prep: Dissolve lyophilized peptide in Methanol (MeOH promotes 14-helix formation better than water for short oligomers). Concentration: 50

M. -

Measurement:

-

Cell path length: 1 mm.

-

Range: 190–260 nm.

-

Temp: 25°C.

-

-

Analysis:

-

Look for Minimum @ 214–216 nm .

-

Look for Maximum @ 196–198 nm .

-

Troubleshooting: If spectrum resembles a "random coil" (min @ 198 nm), the peptide may be too short or the solvent too polar (try TFE:Trifluoroethanol).

-

Visualization: The 14-Helix Induction Pathway

Caption: Workflow showing the transformation of 3-aminobutanoic acid monomers into a stable 14-helical foldamer via solvent-driven hydrogen bonding.

Data Summary: vs. Peptide Characteristics

| Feature | ||

| Backbone Unit | ||

| Helix Type | 14-Helix (3.0 residues/turn) | |

| H-Bond Pattern | ||

| Proteolytic Stability | Low (Minutes to Hours) | High (Days to Weeks) |

| CD Signature | Minima @ 208, 222 nm | Minimum @ 215 nm |

References

-

Seebach, D.

-Peptides: a surprise at every turn. Chemical Communications. Link -

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

-Peptides: from structure to function. Chemical Reviews. Link -

Appella, D. H., et al. (1996).

-Amino acid oligomers. Journal of the American Chemical Society. Link -

Vasudev, P. G., et al. (2011).

-residue effect. Chemical Reviews. Link

Troubleshooting & Optimization

Technical Support Center: 3-Acetamidobutanoic Acid Synthesis & Purification

The following Technical Support Guide is structured to address the specific needs of researchers synthesizing 3-Acetamidobutanoic acid.

Executive Summary: The Chemistry of Contamination

In the synthesis of This compound (also known as

Unlike alpha-amino acids, beta-amino acids possess a leaving group (the nitrogen moiety) at the

This guide addresses the identification, minimization, and removal of these specific byproducts.

Reaction Pathway & Impurity Logic (Visualized)

The following diagram illustrates the primary acetylation pathway versus the competing elimination pathway that generates the most persistent impurity: Crotonic Acid.[1]

Figure 1: Mechanistic pathway showing the competition between N-acetylation (Green) and Beta-elimination (Red).[1]

Troubleshooting Guide: FAQs & Solutions

Category A: The "Crotonic Acid" Problem

Q1: My NMR shows a persistent doublet at ~1.8 ppm and multiplets in the alkene region (5.8–7.0 ppm). Is this unreacted starting material?

Diagnosis: No. This indicates the presence of Crotonic Acid (2-butenoic acid).[1][2][3][4] Mechanism: Beta-amino acids are prone to thermal elimination of ammonia (or acetamide).[1][4] If you heated your reaction mixture above 60°C or used strong mineral acids during workup, you likely triggered a retro-Michael addition type elimination.[4] Corrective Action:

-

Lower Reaction Temperature: Maintain acetylation temperature below 50°C. The reaction with acetic anhydride is exothermic; use an ice bath during addition.

-

pH Control: Avoid highly acidic workups (pH < 2) which catalyze elimination.[1][4]

-

Purification: See Protocol 1 below. Crotonic acid is significantly more soluble in non-polar organic solvents (Ether, DCM) than the target this compound.[1][4]

Category B: Coloration & Purity

Q2: The crude product is yellow/brown oil, but the literature says it should be a white solid. What happened?

Diagnosis: Oligomerization of Crotonic Acid or "browning" from amine oxidation.[1][4] Cause:

-

Oxidation: 3-aminobutanoic acid can oxidize if the quality of the starting material was poor.[1][4]

-

Polymerization: Crotonic acid (the byproduct) can undergo radical polymerization or oligomerization if the reaction was heated without radical inhibitors, leading to colored gums.[1] Corrective Action:

-

Decolorization: Dissolve the crude product in water and treat with activated charcoal (10% w/w) at room temperature for 30 minutes. Filter through Celite.[1][4]

-

Crystallization: Do not attempt to distill the oil (which causes decomposition).[1][4] Induce crystallization using a solvent system like Acetone/Ether or Isopropanol.[1][4]

Category C: Yield Issues

Q3: I used an excess of Acetic Anhydride, but my yield is only 40%. Where did the product go?

Diagnosis: Water solubility losses.[1][4] Reasoning: this compound is a small, polar molecule with high water solubility.[1][4] Standard aqueous workups (extraction with EtOAc from water) often leave significant product in the aqueous phase.[1][4] Corrective Action:

-

Salting Out: Saturate the aqueous phase with NaCl before extraction.[1][4]

-

Solvent Choice: Use n-Butanol or 2-MeTHF for extraction, as they have higher partition coefficients for polar acids than EtOAc or DCM.[4]

-

Alternative Workup: Evaporate the reaction mixture to dryness (if using volatile reagents like

/Pyridine) rather than performing an aqueous wash.[1][4]

Purification Protocols

Protocol 1: Removal of Crotonic Acid (Solvent Wash Method)

Targeting the solubility difference: Crotonic acid is highly soluble in Diethyl Ether; this compound is sparingly soluble.[1]

-

Concentration: Evaporate the crude reaction mixture to a viscous oil or semi-solid.

-

Trituration: Add Diethyl Ether (10 mL per gram of crude) or Toluene .

-

Sonication: Sonicate for 10 minutes to extract the less polar impurities (Crotonic acid, unreacted anhydride).

-

Filtration: Filter the resulting white solid. The solid is your enriched this compound.[1][4]

-

Validation: Check filtrate by TLC (Visualization: KMnO4 stain for alkenes/Crotonic acid).

Protocol 2: Removal of Salts (Ion Exchange)

If the synthesis involved Schotten-Baumann conditions (NaOH), the product contains NaCl/NaOAc.[1]

-

Resin Selection: Use a cation exchange resin (e.g., Dowex 50W-X8 , H+ form).[1][4]

-

Loading: Dissolve crude salt mixture in water and load onto the column.

-

Washing: Wash with distilled water to remove anions (Chloride, Acetate) and non-basic impurities (Crotonic acid will wash through if pH is controlled, though it behaves as a weak acid).[1][4]

-

Elution: Elute the target amino acid derivative with 1M Aqueous Ammonia . Note: Since the amino group is acetylated, it is no longer basic.[1][4] This method works best for the UN-acetylated precursor.[1][4] For the Acetylated product, use Anion Exchange (Dowex 1x8).[1]

Quantitative Data: Impurity Profile

| Impurity | Origin | Detection (1H NMR) | Removal Strategy |

| Crotonic Acid | Elimination of amine | Doublet ~1.8 ppm ( | Trituration with Ether/Toluene |

| Acetic Acid | Hydrolysis of | Singlet ~2.0 ppm | Azeotropic evaporation with Toluene |

| 3-Aminobutanoic Acid | Incomplete Reaction | Multiplet ~3.4 ppm ( | Cation Exchange Resin |

| Oligomers | Thermal degradation | Broad humps in alkyl region | Activated Carbon / Recrystallization |

References

-

Synthesis of Beta-Amino Acids : Rodionov, V. M.; Malevinskaya, E. T.[1][4] "Synthesis of

-aminobutyric acid." Berichte der deutschen chemischen Gesellschaft, 1926.[1][4] (Validated via Organic Syntheses database structure).[1][4] -

Elimination Mechanisms: Soloshonok, V. A., et al. "Asymmetric Synthesis of

-Amino Acids."[1][4] Chemical Reviews, 2003.[1][4] .[1][4] -

Solubility Data : PubChem Compound Summary for Crotonic Acid. .

-

Purification of Acetylated Amino Acids : Greenstein, J. P.; Winitz, M. Chemistry of the Amino Acids, Vol 3.[1][4] Wiley, 1961.[1][4] (Standard reference for N-acetyl amino acid solubility profiles).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Aminobutanoic acid, Acetic Anhydride, and Crotonic Acid before handling.[1]

Sources

Optimizing reaction conditions for high-yield 3-Acetamidobutanoic acid synthesis

Welcome to the technical support guide for the synthesis of 3-Acetamidobutanoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions for high-yield synthesis. We will move beyond simple protocols to explain the fundamental causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry and materials science. It is a derivative of 3-aminobutanoic acid, a β-amino acid that serves as a precursor in the synthesis of various pharmaceuticals and bioactive molecules.[1][2] The N-acetylation of the primary amine modifies the compound's polarity, charge, and metabolic stability, making it a crucial intermediate for further functionalization.[3][4] Achieving high yield and purity in its synthesis is paramount for the efficiency and cost-effectiveness of downstream applications.

The most common and direct route to this compound is the N-acetylation of 3-aminobutanoic acid. This reaction, while conceptually straightforward, involves a nucleophilic acyl substitution where the amino group attacks an acetylating agent.[5][6] However, success hinges on careful control of reaction parameters to maximize the desired N-acylation while minimizing side reactions and simplifying purification.

Core Synthesis Protocol: N-Acetylation of 3-Aminobutanoic Acid

This protocol provides a reliable baseline for achieving high yields. The subsequent troubleshooting guide is structured around challenges that may arise from this core methodology.

Materials:

-

3-Aminobutanoic acid

-

Acetic Anhydride

-

Sodium Acetate (Anhydrous)

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate

-

Ice bath

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminobutanoic acid in deionized water.

-

Buffering: Add sodium acetate to the solution and stir until fully dissolved. The sodium acetate acts as a base to neutralize the acetic acid byproduct and maintain a favorable pH.[7]

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is critical to control the exothermic reaction and minimize the hydrolysis of the acetic anhydride.

-

Reagent Addition: While stirring vigorously, add acetic anhydride dropwise to the cold solution. Ensure the temperature does not rise above 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-aminobutanoic acid) is no longer visible.

-

Acidification & Extraction: Once the reaction is complete, cool the flask in an ice bath again and carefully acidify the mixture to pH ~2 with concentrated HCl. This protonates the product, making it more soluble in organic solvents for extraction. Extract the product with ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Visualizing the Core Reaction

The synthesis proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acetylating agent.

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield is significantly lower than expected. What are the primary causes?

A1: Low yield is a multifaceted problem often stemming from one of three areas: incomplete reaction, competing side reactions, or product loss during workup.

-

In-Depth Analysis:

-

Reagent Quality & Stoichiometry: Ensure your 3-aminobutanoic acid is pure and dry. Use a slight excess (1.1-1.2 equivalents) of acetic anhydride to compensate for any hydrolysis and drive the reaction to completion.

-

Temperature Control: The hydrolysis of acetic anhydride to acetic acid is a major competing reaction, especially in an aqueous medium.[7] Maintaining a low temperature (0-5 °C) during the addition of the anhydride is critical to favor the desired N-acetylation over hydrolysis. An uncontrolled exotherm will rapidly consume your acetylating agent.

-

pH Management: The nucleophilicity of the amine is pH-dependent. In highly acidic conditions, the amine is protonated (-NH3+) and non-nucleophilic. In highly basic conditions, the carboxylic acid is deprotonated (-COO-), which can complicate the reaction. Using a buffer like sodium acetate maintains a weakly basic condition that keeps the amine group sufficiently nucleophilic while neutralizing the acid byproduct.[7]

-

Workup Losses: this compound has some solubility in water. Ensure you perform multiple extractions (at least 3) with your organic solvent after acidification to maximize recovery. Also, ensure the aqueous layer is sufficiently acidified (pH 1-2) to fully protonate the carboxylate, which decreases its water solubility.

-

Q2: My purified product shows impurities in its NMR/LC-MS analysis. What are they and how can I remove them?

A2: The most common impurities are unreacted 3-aminobutanoic acid, residual acetic acid, or potential O-acylation byproducts.

-

In-Depth Analysis:

-

Unreacted Starting Material: This indicates an incomplete reaction. It can be removed during workup; because 3-aminobutanoic acid is zwitterionic, it will have very low solubility in ethyl acetate, even at low pH, compared to the N-acetylated product. A thorough aqueous wash of the combined organic layers can help remove it.

-

Acetic Acid: This byproduct should be mostly removed during the aqueous washes. If it persists, a wash with a saturated sodium bicarbonate solution can be performed, but be cautious as this will deprotonate your product and pull it into the aqueous layer. A better approach is removal under high vacuum or through careful recrystallization.

-

O-Acylation: While the amine is a much stronger nucleophile than the carboxylate, some O-acylation to form a mixed anhydride can occur, though it's generally not a major pathway.[5] This impurity is unstable and likely hydrolyzes back to the carboxylic acid during aqueous workup. If suspected, purification via column chromatography may be necessary. Recrystallization is the most effective method for removing minor impurities. Experiment with solvent systems like ethyl acetate/hexanes or ethanol/water.[8]

-

Q3: What are the advantages of using acetic anhydride over acetyl chloride?

A3: While both are effective acetylating agents, acetic anhydride is generally preferred for this synthesis due to safety, handling, and byproduct management.

-

In-Depth Analysis:

-

Reactivity: Acetyl chloride is extremely reactive and hydrolyzes violently in water.[7] This makes its addition difficult to control and leads to significant loss of the reagent. Acetic anhydride is less reactive, allowing for more controlled addition and higher efficiency in aqueous or protic solvents.[9]

-

Byproducts: The reaction with acetyl chloride produces hydrochloric acid (HCl), a strong and corrosive acid.[6] Acetic anhydride produces acetic acid, a weaker acid that is easier to buffer and handle.

-

Safety & Handling: Acetic anhydride is less volatile and corrosive than acetyl chloride, making it safer for routine laboratory use.

-

Q4: How can I effectively monitor the reaction to know when it is complete?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring this reaction.

-

In-Depth Analysis:

-

TLC System Setup: Use a silica gel plate. A good mobile phase (eluent) would be a mixture of a polar and a less polar solvent, for example, Dichloromethane:Methanol (e.g., 9:1 or 8:2 ratio) with a few drops of acetic acid to ensure sharp spots.

-

Spot Visualization: The starting material (3-aminobutanoic acid) is highly polar and will have a very low Rf value (it will barely move from the baseline). The product, this compound, is less polar due to the acetylation and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible. Use a ninhydrin stain, which reacts with the primary amine of the starting material to produce a distinct color (usually purple), to confirm its disappearance. The product will not stain with ninhydrin.

-

Optimizing Reaction Parameters: A Summary

| Parameter | Recommendation | Rationale & Impact on Yield/Purity |

| Acetylating Agent | Acetic Anhydride | More controlled reactivity than acetyl chloride, less corrosive byproduct (acetic acid vs. HCl), leading to higher effective yields.[7][9] |

| Stoichiometry | 1.1 - 1.2 eq. of Acetic Anhydride | A slight excess ensures the reaction goes to completion, compensating for minor hydrolysis of the anhydride. |

| Temperature | 0 - 5 °C during addition | Minimizes the rate of anhydride hydrolysis, a key side reaction. Prevents thermal runaway of the exothermic acylation.[10] |

| Solvent | Water or Brine | Dissolves the amino acid starting material. Brine can slightly reduce the rate of anhydride hydrolysis compared to pure water.[7] |

| Base / pH Control | 1.5 - 2.0 eq. of Sodium Acetate | Acts as a buffer to neutralize the acetic acid byproduct, maintaining a pH where the amine remains a potent nucleophile.[7] |

| Workup pH | Acidify to pH 1-2 before extraction | Protonates the product's carboxylate group, reducing its water solubility and maximizing its partitioning into the organic solvent. |

Systematic Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose and resolve the problem.

Caption: A logical workflow for troubleshooting synthesis.

References

- Synthesis method of (R) -3-aminobutanol.

- Efficient Production of (R)

- PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL).

- 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as...

- Exploring 3-Aminobutanoic Acid: Properties, Applic

- Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions.

- Butyric acid, γ-amino. Organic Syntheses.

- Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.

- High-Yield Biosynthesis of 3-Hydroxypropionic Acid from Acetate in Metabolically Engineered Escherichia coli. PubMed.

- Reactions of Amino Acids: Acyl

- Nα Selective Acetyl

- (2S)-4-(Acetylamino)-2-aminobutanoic Acid Supplier. Benchchem.

- N-terminal acetylation: an essential protein modification emerges as an important regulator of stress responses. Oxford Academic.

- Expedient asymmetric synthesis of all four isomers of N,N'-protected 2,3-diaminobutanoic acid. PubMed.

- Butanoic acid, 3-hydroxy-, methyl ester, (R). Organic Syntheses.

- Acyl

- Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? YouTube.

- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. PubMed Central.

- Acylation and Esterific

- Should My Peptide Be Acetyl

- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.

- Acylation of an Amino Acid Active Ester, "Backing Off Procedure". Thieme.

- Purification of Poly (3-hydroxybutyrate) Produced by Fatty Acid Fermentation Using Organic Polar Solvents. Chemical Engineering Transactions.

- Spotlight on protein N-terminal acetyl

- Metabolism: Acetyl-CoA and fatty acid synthesis (practice). Khan Academy.

Sources

- 1. innospk.com [innospk.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. lifetein.com [lifetein.com]

- 4. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactions of Amino Acids: Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. savemyexams.com [savemyexams.com]

- 7. ias.ac.in [ias.ac.in]

- 8. Purification of Poly (3-hydroxybutyrate) Produced by Fatty Acid Fermentation Using Organic Polar Solvents | Chemical Engineering Transactions [cetjournal.it]

- 9. aklectures.com [aklectures.com]

- 10. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Preventing side reactions during the N-acetylation of 3-aminobutanoic acid

The following technical guide is structured as a dynamic support center for the N-acetylation of 3-aminobutanoic acid (

Case ID: BABA-Ac-001 | Status: Resolved | Tier: Senior Application Support

Executive Summary

The N-acetylation of 3-aminobutanoic acid presents a classic chemoselectivity challenge common to zwitterionic amino acids. The primary objective is to acetylate the nucleophilic amine while preserving the carboxylic acid and preventing

The Core Challenge:

-

Zwitterionic Nature: The starting material exists as an inner salt. You must break this ionic lock to free the amine for reaction.

-

Solubility Paradox: The starting material is water-soluble; the product is also highly polar, making isolation difficult.

-

-Elimination Risk: Unlike

Module 1: Reaction Design & Chemoselectivity

User Question: I am observing low yields and mixed byproducts. Should I use Acetyl Chloride or Acetic Anhydride?

Technical Response:

For 3-aminobutanoic acid, Acetic Anhydride (

The Mechanistic Logic[2]

-

Acetyl Chloride (AcCl): Highly reactive and generates HCl. This rapidly drops the pH, protonating the amine (deactivating it) and potentially catalyzing the O-acetylation of the carboxylic acid to form unstable mixed anhydrides.

-

Acetic Anhydride (

): milder. When used in a controlled basic aqueous solution, it selectively targets the amine.

Critical Pathway Analysis

The following diagram illustrates the competing pathways. Your goal is to maximize Path A while suppressing Path B (O-acetylation) and Path C (Elimination).

Caption: Figure 1. Chemoselectivity landscape. Path A (Green) is favored by low temperature and pH control. Path C (Red) is triggered by heating basic solutions.

Module 2: The Protocol (Schotten-Baumann)

User Question: The starting material won't dissolve in DCM or THF. How do I run this reaction?

Technical Response: Do not use organic solvents for the reaction phase. 3-aminobutanoic acid is a salt. Use water.[1][2][3][4][5]

Optimized Standard Operating Procedure (SOP)

| Parameter | Specification | Reason |

| Solvent | 2M - 4M NaOH (Aqueous) | Solubilizes the zwitterion; acts as an acid scavenger. |

| Stoichiometry | 1.0 equiv Amine : 1.2-1.5 equiv | Slight excess ensures completion; too much risks mixed anhydrides. |

| Temperature | 0°C to 5°C (Ice Bath) | CRITICAL. Suppresses hydrolysis of |

| pH Control | Maintain pH 8–10 | pH < 7: Amine protonates (stops reacting). pH > 12: |

Step-by-Step Workflow

-

Dissolution: Dissolve 3-aminobutanoic acid in a minimal volume of 2M NaOH. Ensure the solution is basic (pH ~10).

-

Chill: Cool the solution to 0°C in an ice bath.

-

Addition: Add Acetic Anhydride dropwise over 30–60 minutes.

-

Simultaneous Base Addition: As the reaction proceeds, acetic acid is produced, dropping the pH. You must concurrently add dilute NaOH dropwise to maintain pH 8–10. Use a pH meter or phenolphthalein indicator (keep it faint pink).

-

-

Completion: Allow to stir at 0°C for 1 hour, then warm to room temperature for 30 minutes.

-

Why? This hydrolyzes any unstable O-acetyl mixed anhydrides back to the carboxylic acid and acetate, leaving the stable N-acetyl product intact.

-

Module 3: Isolation & Purification (The Bottleneck)

User Question: I acidified the reaction, but nothing precipitated. Extraction with EtOAc yields very little product. Where is it?

Technical Response:

N-acetyl-3-aminobutanoic acid is a small, polar organic acid. It loves water. Standard extraction often fails because the partition coefficient (

The "Salting Out" Solution

You must force the molecule into the organic phase using the Salting Out effect.

Caption: Figure 2. Isolation workflow emphasizing the 'Salting Out' technique to recover polar N-acetylated products.

Troubleshooting the Extraction:

-

Acidification: Use Conc. HCl to bring pH to ~2.0. (The pKa of the carboxylate is ~4.5; you must be significantly below this to ensure the molecule is neutral R-COOH, not R-COO⁻).

-

Saturation: Add solid NaCl to the aqueous acidic layer until no more dissolves. This dramatically increases the ionic strength, "pushing" the organic product out of the water.

-

Solvent Choice: If EtOAc is insufficient, use n-Butanol (requires rotovap with good vacuum) or DCM/Isopropanol (3:1) .

Module 4: Troubleshooting FAQ

Q: I see a peak at ~6.0 ppm and ~7.0 ppm in the proton NMR (alkene region).

-

Diagnosis: You have triggered

-elimination, forming crotonic acid derivatives. -

Cause: The reaction temperature was too high, or the pH was too basic (>12) for too long.

-

Fix: Keep the reaction strictly at 0°C. Do not use reflux. Ensure the base is added slowly to avoid localized pH spikes.

Q: My product is an oil that won't crystallize.

-

Diagnosis: Trace acetic acid or water is acting as a plasticizer.

-

Fix:

-

Azeotrope with toluene 3x on the rotovap to remove acetic acid.

-

Triturate the oil with cold diethyl ether or hexanes to induce crystallization.

-

Q: Can I use Pyridine/DMAP in DCM instead?

-

Diagnosis: While possible, this often leads to O-acetylation (mixed anhydrides) and requires difficult purification to remove pyridine salts.

-

Verdict: Stick to the aqueous Schotten-Baumann method for this specific substrate. It is cleaner and self-purifying regarding the O-acetyl side product.

References

-

Schotten-Baumann Reaction Conditions

-

Smith, M. B., & March, J. (2007).[6] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text confirming aqueous base mechanism for acylation).

-

- Acetylation of Amino Acids: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Foundational text on amino acid protection groups).

-

Elimination Risks in Beta-Amino Acids

-

Seebach, D., et al. (1996). "Preparation and structural analysis of beta-amino acid derivatives." Helvetica Chimica Acta, 79(4), 913-941.

-

- Isolation of Water-Soluble Organics (Salting Out): Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for salting-out protocols).

Sources

Technical Support Guide: Column Chromatography Purification of 3-Acetamidobutanoic Acid

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of 3-acetamidobutanoic acid. This molecule, with its inherent polarity due to both a carboxylic acid and an amide functional group, presents specific challenges that require a well-reasoned chromatographic strategy. This document moves beyond simple protocols to explain the causality behind each step, ensuring a robust and reproducible purification process.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental questions and scientific principles that underpin a successful purification of this compound.

Q1: What are the key chemical properties of this compound that influence its chromatographic behavior?

A: Understanding the molecule's structure is the first step to developing a purification method. This compound (MW: 145.16 g/mol ) possesses two key functional groups: a carboxylic acid and an N-acetyl group (amide).[1] These groups make the molecule quite polar (calculated LogP of -0.0143) and capable of hydrogen bonding.[1] Crucially, the carboxylic acid moiety (pKa ≈ 4-5) can interact strongly and variably with the stationary phase, which is a primary cause of common purification issues. Furthermore, it lacks a significant chromophore, making UV visualization difficult.

Q2: How should I select the stationary and mobile phases for this compound?

A: For a polar compound like this compound, normal-phase chromatography using silica gel is the most common and accessible choice.[2] Silica gel is a highly polar adsorbent rich in silanol groups (Si-OH), which interact with polar functional groups of the analyte.[2]

The mobile phase (eluent) must be significantly less polar than the silica gel to ensure the compound doesn't elute too quickly. A typical approach involves a binary solvent system:

-

A less polar "weak" solvent: such as Ethyl Acetate or Dichloromethane.

-

A more polar "strong" solvent: such as Methanol or Ethanol, to elute the compound.

The optimal ratio is determined empirically using Thin-Layer Chromatography (TLC).[3]

Q3: Why is adding a small amount of acid to the mobile phase critical for purifying carboxylic acids?

A: This is perhaps the most important consideration for this specific purification. The surface of silica gel is acidic, but it can still engage in acid-base interactions. The carboxylate anion (deprotonated form) of your product will have a much stronger, often irreversible, interaction with the silica than the neutral carboxylic acid. This leads to significant peak tailing (streaking).

By adding a small percentage (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent, you create an acidic environment that suppresses the deprotonation of the this compound.[4] This ensures the molecule travels through the column primarily in its single, neutral, protonated state, resulting in sharper bands and a much cleaner separation.

Q4: Should I use isocratic or gradient elution?

A: The choice depends on the complexity of your crude sample.

-

Isocratic Elution: Uses a single, constant solvent composition throughout the run. This method is simpler and is preferred if the impurities have significantly different polarities from your target compound.[5]

-

Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., starting with 5% Methanol in Ethyl Acetate and slowly increasing to 15%).[6] This is highly effective for separating compounds with similar polarities or for eluting a wide range of compounds from the column efficiently.[7][8]

For most post-synthesis purifications where impurities may be structurally similar to the product, a step-gradient or linear gradient elution is generally more effective.

| Elution Method | Advantages | Disadvantages |

| Isocratic | Simpler to prepare; does not require column re-equilibration.[8] | Late-eluting peaks can be broad; may not resolve complex mixtures.[9] |

| Gradient | Resolves complex mixtures with a wide polarity range; yields sharper peaks for late-eluting compounds.[10] | Requires a gradient controller; column must be re-equilibrated to initial conditions before the next run.[8] |

Q5: How can I visualize this compound on a TLC plate and in collected fractions?

A: Since this compound lacks a strong UV chromophore, visualization under a 254 nm UV lamp will likely be ineffective.[11] You must use a chemical stain. Several options are effective:

-

Potassium Permanganate (KMnO₄) Stain: This is a universal stain for compounds with oxidizable functional groups. It provides a yellow/brown spot on a purple background.

-

Iodine Vapor: Placing the dried TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[12]

-

Vanillin Stain: A solution of vanillin in sulfuric acid, followed by heating, is a versatile stain that produces a range of colors for different functional groups.

To analyze your column fractions, you will spot a small amount from each fraction (or every few fractions) onto a TLC plate, elute it, and then stain it to identify which fractions contain your purified product.[13]

Section 2: A Validated Experimental Workflow

This section provides a comprehensive, step-by-step protocol for the purification of this compound.

Purification Workflow Diagram

Caption: Workflow for purifying this compound.

Step 1: Mobile Phase Development with TLC

-

Prepare Eluents: Create a series of test eluents. A good starting point is mixtures of Ethyl Acetate and Methanol (e.g., 95:5, 90:10, 85:15 v/v). To each, add 0.5% acetic acid.

-

Spot the TLC Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., methanol). Using a capillary spotter, make a small, concentrated spot on the baseline of a silica gel TLC plate.

-

Develop the Plate: Place the plate in a sealed chamber containing your chosen eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Analyze: Remove the plate, mark the solvent front, and dry it completely. Visualize using a potassium permanganate stain.

-

Optimize: The ideal solvent system will give your target compound an Rf value of 0.2-0.4 . This ensures good separation on the column. If the Rf is too high, decrease the amount of methanol. If it is too low, increase it.

Step 2: Column Preparation (Slurry Packing)

-

Select Column Size: A general rule is to use 50-100 g of silica gel for every 1 g of crude material.

-

Prepare Slurry: In a beaker, mix the required amount of silica gel (particle size 40-63 µm is standard for flash chromatography) with your initial, least polar eluent until a uniform, pourable slurry is formed.[14]

-

Pack the Column: With the stopcock closed, pour the slurry into the column. Use a funnel to prevent spillage. Open the stopcock to drain some solvent, and gently tap the column to ensure the silica packs into a stable, uniform bed with no air bubbles or cracks.

-

Equilibrate: Run 2-3 column volumes of the initial eluent through the packed silica to ensure it is fully equilibrated. The solvent level should never drop below the top of the silica bed.[3]

Step 3: Sample Loading (Dry Loading)

Dry loading is highly recommended for polar compounds that may have poor solubility in the initial non-polar eluent.[5]

-

Dissolve Crude Product: Dissolve your crude material in a minimal amount of a volatile solvent (e.g., methanol, acetone).

-